
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone backbone with two cyclopropyl groups and a phenylthio group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with phenylthiol in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and regulation.
類似化合物との比較
Similar Compounds
1-Butanone, 1-phenyl-: Similar structure but lacks the cyclopropyl groups and phenylthio group.
1-Butanone, 1,3-diphenyl-: Contains phenyl groups instead of cyclopropyl groups.
1-Butanone, 1,3-dicyclopropyl-: Lacks the phenylthio group.
Uniqueness
1-Butanone, 1,3-dicyclopropyl-3-(phenylthio)- is unique due to the presence of both cyclopropyl and phenylthio groups
特性
CAS番号 |
140458-47-5 |
|---|---|
分子式 |
C16H20OS |
分子量 |
260.4 g/mol |
IUPAC名 |
1,3-dicyclopropyl-3-phenylsulfanylbutan-1-one |
InChI |
InChI=1S/C16H20OS/c1-16(13-9-10-13,11-15(17)12-7-8-12)18-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3 |
InChIキー |
HYZFRWJBRWQGFX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C1CC1)(C2CC2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


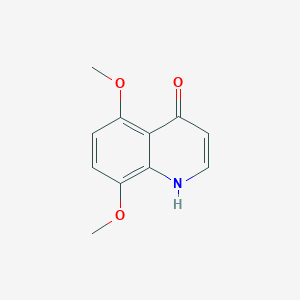
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
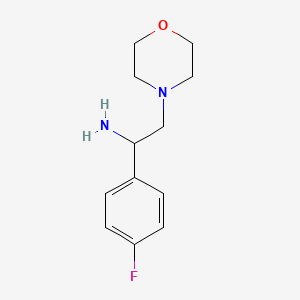
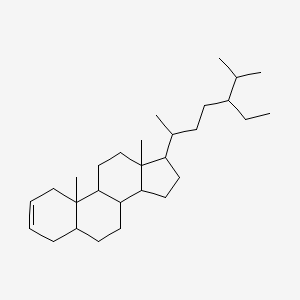
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
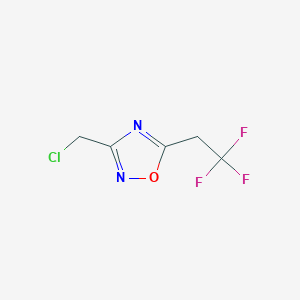


![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
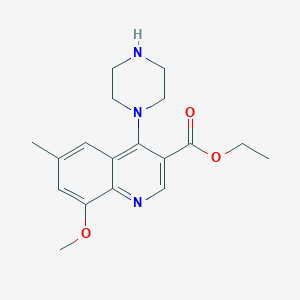
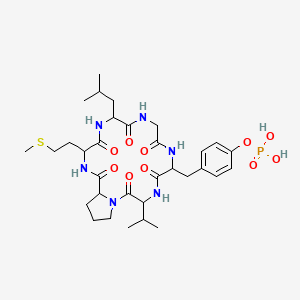

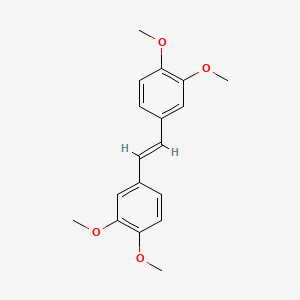
![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
